molecular formula C4H4N4 B057367 5-amino-1H-pyrazole-3-carbonitrile CAS No. 125144-04-9

5-amino-1H-pyrazole-3-carbonitrile

Cat. No. B057367
M. Wt: 108.1 g/mol
InChI Key: CLPXHJRACWYTNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-3-carbonitrile derivatives involves Michael-type addition reactions, demonstrating high selectivity and yields under mild conditions. A series of pyrazoles was synthesized from (ethoxymethylene)malononitrile and aryl hydrazines using ethanol and fluorinated ethanol as solvents, yielding products with good to excellent yields (47% - 93%) (S. Plem, D. Müller, M. Murguía, 2015). Another method employed alumina–silica-supported MnO2 as a recyclable catalyst in water, providing an eco-friendly approach to synthesizing these derivatives (Poonam, Ram Singh, 2019).

Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-3-carbonitrile derivatives is characterized by a pyrazole ring substituted with amino and carbonitrile groups. The crystal structure of these compounds reveals intermolecular N-H…N and C-H…Cl interactions, which play a crucial role in the stabilization of the crystal structure (N. Fathima, M. I. Khazi, I. Khazi, N. Begum, 2014).

Chemical Reactions and Properties

5-Amino-1H-pyrazole-3-carbonitrile reacts with various reagents to form different heterocyclic systems. For instance, its reaction with chloroacetyl chloride leads to the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, illustrating its utility in synthesizing hybrid molecules bearing nicotinonitrile and pyrazole units (V. Dotsenko, A. M. Semenova, N. Aksenov, 2020).

Scientific Research Applications

  • Synthesis of Derivatives : A protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives using alumina–silica-supported MnO2 as a recyclable catalyst has been developed. This method provides an efficient way to produce these derivatives in high yield (Poonam & Singh, 2019).

  • Electronic and Spectral Properties : The electronic and spectral properties of a fluoropyrazolecarbonitrile derivative, specifically 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, have been studied. Its interaction with fullerene molecules and potential antiarthritic properties were highlighted (2022).

  • Crystal and Molecular Structure Analysis : Research on the crystal and molecular structure of 5-Amino-1-(2-chloro- ethyl)-1H-pyrazole-4-carbonitrile reveals specific intermolecular interactions stabilizing the crystal structure (Fathima et al., 2014).

  • Antiviral Activity : Some pyrazoles and fused pyrazolopyrimidines derived from 5-amino-1-substituted-1H-pyrazole-4-carbonitrile have shown promising antiviral activity against herpes simplex virus type-1 (HSV-1), comparable to Acyclovir (Rashad et al., 2009).

  • Antimicrobial Activity : Novel Schiff bases synthesized using 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives have demonstrated significant antimicrobial activity, with some showing exceptional effectiveness compared to other derivatives (Puthran et al., 2019).

  • Applications in Crop Protection : A series of pyrazoles synthesized from 5-amino-1-aryl-1H-pyrazole-4-carbonitrile have potential industrial and academic use as key intermediates, especially for applications in crop protection (Plem et al., 2015).

properties

IUPAC Name

3-amino-1H-pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4/c5-2-3-1-4(6)8-7-3/h1H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPXHJRACWYTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611140
Record name 3-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-pyrazole-3-carbonitrile

CAS RN

125144-04-9
Record name 3-Amino-1H-pyrazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1H-pyrazole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SY Li, P Zhong, ML Hu, JH Li - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
In the title compound, C11H4Cl3F3N4, the dihedral angle between the pyrazole and the N-substituted benzene ring planes is 84.5 (2). The crystal structure is stabilized by N—H⋯N …
Number of citations: 4 scripts.iucr.org
SY Li, P Zhong, ML Hu - Zeitschrift für Kristallographie-New Crystal …, 2007 - degruyter.com
Crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5- amino-1H-pyrazole-3-carbonitrile, C11H4Cl2F3IN4 … Crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5amino-1H-pyrazole-3-carbonitrile …
Number of citations: 0 www.degruyter.com
JM Clough, RP Dale, B Elsdon… - Pest management …, 2016 - Wiley Online Library
BACKGROUND Exploiting novel herbicidal modes of action is an important method to overcome the challenges faced by increasing resistance and regulatory pressure on existing …
Number of citations: 11 onlinelibrary.wiley.com
A Schlechte, R Niewa, H Borrmann… - … New Crystal Structures, 2007 - degruyter.com
… Crystal structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-iodo-5- amino-1H-pyrazole-3-carbonitrile, C 11 H 4 Cl 2 F 3 IN 4 …
Number of citations: 9 www.degruyter.com

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